molecular formula C19H23N7O3 B2965372 2-(4-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide CAS No. 895825-90-8

2-(4-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

Cat. No.: B2965372
CAS No.: 895825-90-8
M. Wt: 397.439
InChI Key: KCCKEXAJPBJFKF-UHFFFAOYSA-N
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Description

The compound “2-(4-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide” is a complex organic molecule. It has a molecular formula of C21H20N6O3 and a molecular weight of 404.432 . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperazine ring, a purine ring, and an acetamide group. The purine ring is substituted with a benzyl group and a methyl group .

Scientific Research Applications

Anticancer Activity

  • Novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides synthesized in multiple steps were evaluated for their in vitro anticancer activity against human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human embryonic kidney (HEK 293) cell lines. Among these, compound 7k showed the highest activity against HeLa and MCF-7 cell lines, suggesting the potential of piperazine derivatives in anticancer treatments (Boddu et al., 2018).

Anti-inflammatory and Analgesic Agents

  • Novel compounds derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these derivatives as COX-2 inhibitors with high selectivity indices, comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Antimicrobial Activity

  • A series of novel benzoxazinone derivatives as neuropeptide Y5 antagonists were synthesized and showed in vivo activity reducing food intake in rodents, suggesting potential applications in obesity treatment (Torrens et al., 2005).

Antihistamine and Mast Cell Stabilizing Properties

  • N-benzylpiperazino derivatives of benzopyrano[2,3-d]-1,2,3-triazol-9(1H)-ones were prepared and evaluated for H1-antihistamine activity, with compounds showing the ability to stabilize mast cells, indicating potential for antianaphylactic activity (Buckle et al., 1986).

Positive Inotropic Agents

  • A series of compounds were synthesized and evaluated for their positive inotropic activities, with several showing favorable activities compared to milrinone, a standard drug. This highlights the potential for developing new cardiac therapeutic agents (Liu et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data. Buyers are advised to assume responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3/c1-23-16-15(17(28)22-19(23)29)26(11-13-5-3-2-4-6-13)18(21-16)25-9-7-24(8-10-25)12-14(20)27/h2-6H,7-12H2,1H3,(H2,20,27)(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCKEXAJPBJFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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